molecular formula C19H23N3O4S B3006431 3-Cyclopropyl-5-((1-((2,3-dihydrobenzofuran-5-yl)sulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole CAS No. 1705877-05-9

3-Cyclopropyl-5-((1-((2,3-dihydrobenzofuran-5-yl)sulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole

Cat. No. B3006431
M. Wt: 389.47
InChI Key: WKHPCXFUQHBXFB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives has been explored as potential drug candidates for the treatment of Alzheimer’s disease. The process involves the conversion of 4-chlorobenzenesulfonyl chloride and ethyl piperidin-3-carboxylate into a key intermediate, which is then reacted with a series of electrophiles to yield the target compounds. These compounds are synthesized under basic conditions in an aprotic polar solvent and are characterized using spectral analysis, EI-MS, IR, 1H-NMR, and 13C-NMR for structural elucidation. The synthesized compounds are also screened for their enzyme inhibition activity against acetylcholinesterase (AChE), a key enzyme involved in Alzheimer’s disease, and their haemolytic activity is evaluated to assess their safety as drug candidates .

Molecular Structure Analysis

The molecular and crystal structures of 3-cyclopropyl-5-(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-7-yl)-1,2,4-oxadiazole have been studied, revealing two polymorphic forms. These forms differ significantly in their molecular conformations and crystal packing. The monoclinic polymorph, which crystallizes from more volatile solvents, contains a conformer with higher relative energy and exhibits an abundance of interactions with relatively close energies. In contrast, the orthorhombic polymorph, which crystallizes slowly from isoamyl alcohol, contains a conformer with much lower energy and forms two strong interactions along with numerous weak interactions. The stacking interactions and the main structural motifs differ between the two polymorphs, with the orthorhombic structure having a lower lattice energy, indicating greater stability .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these oxadiazole derivatives are multi-step and involve the interaction of various electrophiles with the key intermediate. The reactions are carried out under basic conditions, which is crucial for the successful formation of the target compounds. The reactivity of the intermediate with different electrophiles leads to a diverse range of compounds, which can be fine-tuned for desired biological activities. The study of these reactions contributes to the understanding of the chemical properties of the oxadiazole ring and its potential modifications for drug development .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized oxadiazole derivatives are determined through various analytical techniques. The spectral analysis provides insights into the electronic structure, while EI-MS, IR, 1H-NMR, and 13C-NMR offer detailed information on the molecular structure and the nature of the substituents. The polymorphic forms of the compound exhibit different physical properties due to their distinct molecular conformations and crystal packing, which can influence their solubility, stability, and bioavailability. The enzyme inhibition activity against AChE and the haemolytic activity data provide a preliminary assessment of the biological properties and potential therapeutic value of these compounds .

Scientific Research Applications

Synthesis and Biological Evaluation

Researchers have synthesized a series of compounds within this chemical class, including those with 1,3,4-oxadiazole and piperidine components, due to their potential biological activities. These compounds have been evaluated for various applications, including antibacterial, anti-inflammatory, anticancer, and enzyme inhibition activities.

Antibacterial and Antifungal Activities : Several studies have synthesized and tested 1,3,4-oxadiazole derivatives for their antibacterial and antifungal properties. Compounds containing the 1,3,4-oxadiazole moiety have shown valuable antibacterial results against both Gram-positive and Gram-negative bacteria. For instance, sulfone derivatives containing 1,3,4-oxadiazole moieties demonstrated good antibacterial activities against rice bacterial leaf blight caused by Xanthomonas oryzaepv. pv. oryzae (Xoo), indicating their potential as antibacterial agents in agricultural applications (Shi et al., 2015).

Anticancer Activities : Some derivatives have been evaluated as promising anticancer agents. For example, piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids were synthesized and evaluated for their anticancer potential, revealing compounds with significant activity against cancer cell lines. This underscores the potential therapeutic application of these compounds in oncology (Rehman et al., 2018).

Anti-inflammatory Activities : The incorporation of the 1,3,4-oxadiazole nucleus into various derivatives has also demonstrated potential anti-inflammatory effects. Certain synthesized compounds exhibited excellent anti-inflammatory activity, highlighting their potential use in treating inflammatory conditions (Kavitha et al., 2019).

Enzyme Inhibition for Alzheimer’s Disease : Novel N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide were synthesized to evaluate new drug candidates for Alzheimer’s disease. These compounds were screened for enzyme inhibition activity against acetylcholinesterase (AChE), a target in Alzheimer's disease treatment, indicating their potential as therapeutic agents (Rehman et al., 2018).

properties

IUPAC Name

3-cyclopropyl-5-[[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)piperidin-3-yl]methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S/c23-27(24,16-5-6-17-15(11-16)7-9-25-17)22-8-1-2-13(12-22)10-18-20-19(21-26-18)14-3-4-14/h5-6,11,13-14H,1-4,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKHPCXFUQHBXFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC3=C(C=C2)OCC3)CC4=NC(=NO4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclopropyl-5-((1-((2,3-dihydrobenzofuran-5-yl)sulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole

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